molecular formula C21H27FO5 B1673474 Fluprednisolone CAS No. 53-34-9

Fluprednisolone

Cat. No. B1673474
CAS RN: 53-34-9
M. Wt: 378.4 g/mol
InChI Key: MYYIMZRZXIQBGI-HVIRSNARSA-N
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Description

Fluprednisolone is a synthetic glucocorticoid with anti-inflammatory properties . It is used for the treatment of various conditions such as bronchial asthma, allergic conjunctivitis, and rheumatoid arthritis .


Synthesis Analysis

The synthesis of Fluprednisolone involves complex chemical reactions. A methodology for the qualitative analysis of a mixture of compounds obtained during the synthesis of difluprednate, a related compound, has been described . An HPLC-UV method for the determination of difluprednate and monitoring of impurities generated during synthesis was developed and validated .


Molecular Structure Analysis

The molecular structure of Fluprednisolone is C21H27FO5 . The average weight is 378.44 and the monoisotopic weight is 378.184252132 .


Chemical Reactions Analysis

During the synthesis of active pharmaceutical ingredients (APIs) like Fluprednisolone, there is a need for the development and validation of a simple and rapid high-performance liquid chromatography (HPLC) method for the determination and quantification of the synthesized product and related by-products .


Physical And Chemical Properties Analysis

Fluprednisolone is a small molecule with a chemical formula of C21H27FO5 . The average weight is 378.44 and the monoisotopic weight is 378.184252132 .

Scientific Research Applications

Anti-Inflammatory Properties

Fluprednisolone is a synthetic glucocorticoid with anti-inflammatory properties . It is used to reduce inflammation and suppress the immune response in various conditions.

Treatment of Dermatoses

Fluprednisolone is used in the treatment of hypersensitivity dermatoses , a group of skin conditions caused by allergic reactions . It helps to reduce the symptoms such as itching, redness, and swelling.

Treatment of Contact Dermatitis

Contact dermatitis is a type of inflammation of the skin that results from contact with allergens or irritants. Fluprednisolone is effective in treating this condition by reducing inflammation and alleviating symptoms .

Treatment of Pemphigus and Pemphigoid

Pemphigus and pemphigoid are rare autoimmune disorders that cause blistering and sores on the skin and mucous membranes. Fluprednisolone is used to suppress the immune system’s abnormal response, thereby controlling the symptoms of these diseases .

Treatment of Lupus Erythematosus

Lupus erythematosus is a chronic autoimmune disease that can affect many parts of the body, including the skin, joints, kidneys, and brain. Fluprednisolone is used to control the symptoms and reduce the inflammation associated with this disease .

Treatment of Neoplasia

Neoplasia is the abnormal growth of cells, which can lead to the formation of tumors. Fluprednisolone has been used in the treatment of certain types of neoplasia by reducing inflammation and potentially slowing the growth of abnormal cells .

properties

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,23,25,27H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYIMZRZXIQBGI-HVIRSNARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@@H](C4=CC(=O)C=C[C@]34C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046067
Record name Fluprednisolone
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Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SPARINGLY SOL IN ALC, METHANOL, ETHYL ACETATE. SLIGHTLY SOL IN CHLOROFORM, ETHER, ETHYLENE DICHLORIDE. VERY SLIGHTLY SOL IN BENZENE.
Record name FLUPREDNISOLONE
Source Hazardous Substances Data Bank (HSDB)
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Mechanism of Action

Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/
Record name FLUPREDNISOLONE
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Product Name

Fluprednisolone

Color/Form

WHITE TO OFF-WHITE POWDER, Crystals

CAS RN

53-34-9
Record name Fluprednisolone
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Record name Fluprednisolone [USAN:INN:BAN:NF]
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Record name Fluprednisolone
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Record name Fluprednisolone
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Record name FLUPREDNISOLONE
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Melting Point

208-213 °C, Crystals. MP: 235-238 °C /21-Acetate/
Record name FLUPREDNISOLONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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